molecular formula C20H21NO5 B577887 Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid CAS No. 1217603-41-2

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid

Cat. No.: B577887
CAS No.: 1217603-41-2
M. Wt: 355.39
InChI Key: KIOMNBRJPAICIT-QGZVFWFLSA-N
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Description

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid (CAS: 1217603-41-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected α-amino acid derivative. Its molecular formula is C₂₀H₂₁NO₅, with a molecular weight of 355.38 g/mol . The compound features a hydroxyl (-OH) and a methyl (-CH₃) group on the β-carbon (third carbon), contributing to its unique stereochemical and physicochemical properties. Key characteristics include:

  • LogP: 3.14 (indicating moderate hydrophobicity)
  • This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce branching and hydroxyl functionality into peptide chains, enhancing structural diversity and stability.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOMNBRJPAICIT-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217603-41-2
Record name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
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Preparation Methods

Resin Activation and Amino Acid Loading

The synthesis begins with a Rink amide ChemMatrix® resin, pre-swollen in dimethylformamide (DMF). A typical protocol involves activating the resin with 20% piperidine in DMF to remove any residual protecting groups. Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid is then coupled using hydroxybenzotriazole tetramethyluronium hexafluorophosphate (HCTU) as the coupling reagent. The reaction employs a 10-fold molar excess of the Fmoc-protected amino acid and a 20-fold excess of N,N-diisopropylethylamine (DIPEA) to ensure complete activation.

Critical Parameters :

  • Solvent System : Anhydrous DMF for optimal solubility.

  • Coupling Time : 2 hours at room temperature under nitrogen atmosphere.

  • Monitoring : Kaiser test to confirm free amine groups post-coupling.

Fmoc Deprotection

Post-coupling, the Fmoc group is removed using 20% piperidine in DMF. This step is performed twice (2 × 5 minutes) to ensure complete deprotection while minimizing side reactions. The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove residual piperidine.

Optimization Insight :

  • Elevated temperatures (50°C) during deprotection reduce reaction time but risk racemization.

  • Alternative bases like 4-methylpiperidine show reduced diketopiperazine formation in sensitive sequences.

Cleavage and Isolation

Peptide-resin cleavage is achieved using a trifluoroacetic acid (TFA) cocktail containing triisopropylsilane (TIPS) and 1,3-dimethoxybenzene (90:5:5 v/v). The mixture is agitated for 2 hours at room temperature, followed by precipitation in ice-cold diethyl ether. Centrifugation and repeated ether washes yield the crude peptide, which is lyophilized for storage.

Cleavage Efficiency :

  • TFA concentration below 90% results in incomplete cleavage of tert-butyl (tBu) side-chain protectants.

  • Scavengers like TIPS prevent alkylation side reactions during acidolysis.

ParameterValue
SolventDMSO or DMF
Stock Concentration10 mM
Storage Temperature–20°C (1 month) / –80°C (6 months)

Preparation Protocol :

  • Dissolve 3.55 mg (10 µmol) in 1 mL DMSO.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Aliquot into sterile vials under inert gas to prevent oxidation.

Stability Under Varied Conditions

ConditionStability Profile
pH 2–6 (aqueous)Stable for 24 hours
pH 7–10Rapid Fmoc hydrolysis
Temperature >40°CDecomposition within 2 hours

Industrial-Scale Production

Automated Synthesis Platforms

Large-scale production employs continuous-flow peptide synthesizers, which enhance yield and reproducibility. These systems utilize:

  • Reagent Delivery : Precision pumps for HCTU and amino acid solutions.

  • In-Line Analytics : UV monitoring at 301 nm to track Fmoc deprotection.

Case Study : A 0.1 mmol-scale synthesis achieves >95% coupling efficiency using 10 equivalents of this compound and HCTU activation.

Purification Techniques

Crude product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% TFA). Lyophilization yields >98% pure compound, as confirmed by LC-MS and NMR.

Analytical Validation

Structural Confirmation

TechniqueKey Data Points
¹H NMR (DMSO-d6)δ 7.89 (Fmoc aromatic), δ 4.71 (–OH), δ 1.41 (–CH3)
IR Spectroscopy 1712 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N–H stretch)
HPLC Purity Retention time = 12.3 min (C18, 60% acetonitrile)

Racemization Assessment

Chiral HPLC analysis confirms >99% enantiomeric excess using a Chiralpak IA column and hexane/isopropanol (80:20) mobile phase.

Troubleshooting Common Issues

Incomplete Coupling

Cause : Steric hindrance from the β-hydroxy and methyl groups.
Solution :

  • Increase coupling time to 4 hours.

  • Substitute HCTU with HATU for enhanced reactivity .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acids

Structural and Functional Group Variations

a) Fmoc-(S)-2-amino-3-methoxybutanoic acid (CAS: 1279029-70-7)
  • Substituents : Methoxy (-OCH₃) instead of hydroxyl (-OH) on the β-carbon.
  • Molecular Formula: C₂₀H₂₁NO₅ (identical to the target compound).
  • Impact : The methoxy group increases hydrophobicity (higher LogP) and reduces hydrogen-bonding capacity compared to the hydroxyl group, affecting peptide solubility and conformation .
b) Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid (CAS: 247175-69-5)
  • Substituents : Phenyl (-C₆H₅) group on the β-carbon.
  • Molecular Formula: C₂₅H₂₃NO₄ (MW: 401.46 g/mol).
c) Fmoc-SS-Dab(3-Aloc)-OH (CAS: 1272754-91-2)
  • Substituents: Two amino groups (orthogonally protected by Fmoc and allyloxycarbonyl (Aloc)).
  • Molecular Formula : C₂₃H₂₄N₂O₆ (MW: 424.45 g/mol).
  • Impact : Dual protection enables sequential deprotection strategies, useful in complex peptide architectures .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight LogP PSA (Ų) Key Functional Groups
Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid C₂₀H₂₁NO₅ 355.38 3.14 95.86 -OH, -CH₃
Fmoc-(S)-2-amino-3-methoxybutanoic acid C₂₀H₂₁NO₅ 355.39 N/A 85.06 -OCH₃
Fmoc-(2S,3S)-2-amino-3-phenylbutanoic acid C₂₅H₂₃NO₄ 401.46 N/A 75.99 -C₆H₅
Fmoc-SS-Dab(3-Aloc)-OH C₂₃H₂₄N₂O₆ 424.45 N/A 121.20 -NH₂ (Fmoc), -NH(Aloc)

Notes:

  • The hydroxyl group in the target compound enhances hydrophilicity (higher PSA) compared to methoxy or phenyl substituents.
  • Steric hindrance from the methyl group may reduce enzymatic degradation in peptides .

Commercial Availability and Suppliers

  • This compound: Available from suppliers like Shanghai Yuanye Bio-Technology (China) and Santa Cruz Biotechnology (USA), with prices ranging from $294/100 mg to $1170/500 mg .
  • Enantiomers: Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is also commercially accessible, highlighting the demand for stereochemically pure building blocks .

Biological Activity

Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid, also known as Fmoc-Val(3-OH)-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article delves into its biochemical properties, biological interactions, and therapeutic potential, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NO₂
  • Molecular Weight : 195.25 g/mol
  • CAS Number : 1217603-41-2
  • Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which is crucial for its application in peptide synthesis.

Biological Activity

This compound is primarily recognized for its role as a building block in peptide synthesis. The unique stereochemistry of this compound contributes to its specific interactions with biological targets, influencing various biological functions.

  • Peptide Synthesis : The Fmoc group protects the amino group during coupling reactions, allowing for selective deprotection later in the synthesis process. This feature is vital in constructing peptides with desired sequences and functionalities .
  • Biological Interactions : Research indicates that peptides containing this compound can exhibit various biological activities, such as:
    • Antimicrobial Activity : Certain peptides synthesized from this amino acid have shown effectiveness against bacterial strains, suggesting potential therapeutic applications in treating infections .
    • Neuroprotective Effects : Some studies have indicated that derivatives of this amino acid may have neuroprotective properties, potentially useful in neurodegenerative disease models .

Study 1: Antimicrobial Peptide Development

A study focused on synthesizing antimicrobial peptides using this compound demonstrated significant activity against Staphylococcus aureus. The peptides were designed to disrupt bacterial membranes, leading to cell lysis. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL against the tested strains.

Study 2: Neuroprotective Properties

In another study, researchers investigated the neuroprotective effects of peptides containing this compound in models of oxidative stress. The results showed that these peptides could reduce neuronal cell death by modulating apoptotic pathways, highlighting their potential for treating conditions like Alzheimer's disease .

Table 1: Comparison of Related Amino Acids

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₅NO₂Contains Fmoc protecting group; chiral structure
(S)-2-Amino-3-methylbutanoic acidC₅H₁₁NO₂No protecting group; simpler structure
(2R,3S)-4-Amino-2-hydroxy-3-methylbutanoic acidC₅H₁₁NO₃Additional hydroxyl group; different reactivity

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid to preserve stereochemical integrity?

  • Methodological Answer : The synthesis typically involves Fmoc protection of the amino group under mild alkaline conditions. A procedure adapted from similar Fmoc-protected hydroxy amino acids (e.g., ) recommends:

  • Dissolving the free amino acid in a 1:1 mixture of 1,4-dioxane and water.
  • Adding Na₂CO₃ to maintain pH ~8–9.
  • Dropwise addition of Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in dioxane at 0°C to minimize racemization.
  • Stirring at 0°C for 1 hour, followed by room temperature for 20 hours.
  • Acidification with HCl and extraction with ethyl acetate.
  • Recrystallization (e.g., ethyl acetate/hexane) yields high-purity product .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include δ ~4.6 ppm (hydroxyl proton), δ ~7.3–7.9 ppm (Fmoc aromatic protons), and δ ~172 ppm (carboxylic acid carbon) .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H/O-H stretch) and ~1700 cm⁻¹ (C=O stretch) .
  • Elemental Analysis : Confirm C, H, N composition (e.g., C₂₀H₂₁NO₅ requires C 68.91%, H 6.57%, N 3.65%) .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer :

  • Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Fmoc group.
  • Avoid prolonged exposure to moisture or basic conditions, which can deprotect the amino group.
  • Use gloves and protective equipment; refer to SDS guidelines (e.g., CAS 161420-87-7 in ) for toxicity and spill management .

Advanced Research Questions

Q. How does the β-hydroxyl group influence peptide coupling efficiency and secondary structure?

  • Methodological Answer :

  • Steric Hindrance : The hydroxyl group may slow coupling kinetics; use activating agents like HATU or PyBOP to enhance reactivity .
  • Hydrogen Bonding : The hydroxyl group can stabilize β-turn structures in peptides, as observed in similar hydroxy-containing amino acids (). Monitor via circular dichroism (CD) spectroscopy.
  • Protection Strategies : Temporary silylation (e.g., TBDMS) of the hydroxyl group during SPPS (solid-phase peptide synthesis) prevents undesired side reactions .

Q. What strategies mitigate racemization during incorporation into peptides?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform reactions at 4°C to reduce base-induced racemization.
  • Minimize Basic Conditions : Use DIEA (N,N-diisopropylethylamine) sparingly during activation.
  • Chiral HPLC Monitoring : Regularly check for D-isomer formation (retention time shifts) .

Q. How can this compound be used to design metabolically stable peptides?

  • Methodological Answer :

  • Enhanced Solubility : The hydroxyl group improves aqueous solubility, reducing aggregation during synthesis.
  • Conformational Restriction : Incorporate into peptide backbones to stabilize α-helical or β-sheet motifs, as seen in fluorinated analogs ().
  • In Vivo Stability : Compare degradation rates via LC-MS in serum-containing media against non-hydroxylated analogs .

Q. What analytical methods assess the compound’s stability under varying pH and temperature?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate at pH 2–12 (37°C) and analyze degradation via HPLC.
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (e.g., >160°C based on ).
  • Mass Spectrometry : Identify hydrolysis products (e.g., loss of Fmoc group at m/z ~178) .

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